molecular formula C11H12Cl2O2 B8279662 2-(3,5-Dichloro-phenyl)-2-methyl-propionic acid methyl ester

2-(3,5-Dichloro-phenyl)-2-methyl-propionic acid methyl ester

Cat. No. B8279662
M. Wt: 247.11 g/mol
InChI Key: SWISWHDOGJTFKP-UHFFFAOYSA-N
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Patent
US07939533B2

Procedure details

To a solution of 9.0 g (36 mmol) 2-(3,5-dichloro-phenyl)-2-methyl-propionic acid methyl ester in 40 ml ethanol 40 ml 2 N sodium hydroxide solution was added. After stirring for 4 hrs at RT 150 ml water was added and the solution washed twice with 200 ml Et2O. The aqueous phase was acidified with 25% hydrochloric acid solution and three times extracted with 150 ml CH2Cl2. The combined organic layers were dried (Na2SO4), filtered and evaporated to yield 8.3 g (97%) 2-(3,5-dichloro-phenyl)-2-methyl-propionic acid as a off-white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]([C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[CH:8]=1)([CH3:6])[CH3:5].O>C(O)C>[Cl:13][C:11]1[CH:12]=[C:7]([C:4]([CH3:6])([CH3:5])[C:3]([OH:15])=[O:2])[CH:8]=[C:9]([Cl:14])[CH:10]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC(C(C)(C)C1=CC(=CC(=C1)Cl)Cl)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the solution washed twice with 200 ml Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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